molecular formula C13H15N3 B13159491 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline

Cat. No.: B13159491
M. Wt: 213.28 g/mol
InChI Key: LETGEJRPCDPWIZ-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is a high-purity chemical building block designed for research and development applications. This compound features a dimethylpyrimidine group linked to a methylated aniline, a structural motif of significant interest in medicinal chemistry and materials science. Its molecular framework is commonly utilized in the synthesis of more complex molecules, including dyes and pharmaceutical intermediates . Research Applications & Value: This aniline derivative serves as a key precursor in organic synthesis. Researchers employ it in the construction of heterocyclic compounds and functional materials. The presence of the dimethylpyrimidinyl group, a common pharmacophore, suggests its potential utility in the development of novel bioactive molecules and ligands for various biological targets . Handling & Safety: This product is intended for research purposes only and is not for human or veterinary diagnostic use. Researchers should consult the material safety data sheet (MSDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline

InChI

InChI=1S/C13H15N3/c1-9-8-10(2)16-13(15-9)11-4-6-12(14-3)7-5-11/h4-8,14H,1-3H3

InChI Key

LETGEJRPCDPWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)NC)C

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis typically involves two key steps:

  • Construction of the 4-(4,6-dimethylpyrimidin-2-yl)aniline intermediate.
  • Selective N-methylation of the aniline nitrogen to yield the target compound.

This approach ensures regioselective functionalization on the aromatic ring and controlled N-methylation without over-alkylation.

Preparation of the Pyrimidinyl-Aniline Intermediate

Research literature describes the synthesis of 2-substituted aniline pyrimidine derivatives through nucleophilic aromatic substitution reactions. For example, 2,4-dichloropyrimidine is reacted with substituted anilines to form the pyrimidin-2-yl-aniline framework. The method involves:

  • Reacting 2,4-dichloropyrimidine with 4-methylaniline derivatives under nucleophilic substitution conditions.
  • The reaction is typically conducted in polar aprotic solvents at elevated temperatures to facilitate substitution at the 2-position of the pyrimidine ring.

This step yields 4-(4,6-dimethylpyrimidin-2-yl)aniline as a key intermediate.

Selective N-Methylation of Aniline

The selective mono-N-methylation of aniline to form N-methylaniline derivatives is a critical step. Traditional methylation methods often risk over-alkylation to N,N-dimethylaniline. Recent advances provide catalytic methods for high selectivity:

  • Catalytic Methylation Using Methanol: Aniline is reacted with methanol in the presence of heterogeneous catalysts such as copper-based or nickel-based catalysts under elevated temperature and pressure conditions. The process is conducted in a sealed autoclave with inert atmosphere (nitrogen or hydrogen) to avoid oxidation.

  • Catalyst Systems: Catalysts such as chromium-copper oxides (Cr-Cu-O) or nickel-zinc-aluminum layered double hydroxides (NiZnAl-LDH) calcined and reduced to mixed oxides show high activity and selectivity for mono-N-methylation.

  • Reaction Conditions: Typical conditions involve temperatures between 160–250 °C, pressures from 1 MPa to 150 atmospheres, and reaction times of several hours. Methanol is used in stoichiometric or excess amounts relative to aniline.

  • Outcome: The process yields N-methylaniline with high purity and minimal formation of N,N-dimethylaniline, simplifying purification.

Coupling the Two Steps

For preparing this compound, the N-methylation step is applied to the pyrimidinyl-substituted aniline intermediate. This requires:

  • Ensuring the pyrimidine ring and methyl substituents are stable under methylation conditions.
  • Using optimized catalysts and conditions to achieve selective N-methylation without affecting the pyrimidine moiety.

Detailed Research Findings and Data

Catalyst Preparation and Characterization for N-Methylation

A representative catalyst preparation procedure for selective N-methylation includes:

Step Description Conditions
1 Dissolution of metal nitrates (Ni, Zn, Al) In distilled water, stirred 1000 rpm
2 Precipitation via urea hydrolysis Heated at 100 °C for 24 h in autoclave
3 Washing and drying Centrifugation, drying at 70 °C for 12 h
4 Calcination 600 °C for 2 h, ramp rate 5 °C/min
5 Reduction under H2/Ar atmosphere 600 °C for 2 h, ramp rate 3 °C/min
6 Oxidation treatment at room temperature O2/N2 flow for 2 h

This yields Ni/ZnAlOx catalysts with high surface area and active sites for methylation.

Reaction Parameters and Yields

Parameter Typical Range/Value Effect on Reaction
Temperature 160–250 °C Higher temp increases rate but may cause side reactions
Pressure 1 MPa (N2) to 150 atm Maintains methanol in liquid phase, improves conversion
Catalyst loading 3–6 wt% relative to aniline Influences conversion and selectivity
Methanol to aniline ratio 2–6 moles methanol per mole aniline Excess methanol favors mono-methylation
Reaction time Several hours (e.g., 4–8 h) Longer time improves yield but risk side products

Typical yields of N-methylaniline exceed 90% with selectivity >95% under optimized conditions.

Analytical Confirmation

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Outcome/Notes
1 Synthesis of pyrimidinyl-aniline 2,4-Dichloropyrimidine + 4-methylaniline, nucleophilic substitution Formation of 4-(4,6-dimethylpyrimidin-2-yl)aniline intermediate
2 Selective N-methylation of aniline Aniline derivative + methanol, Ni/ZnAlOx or Cr-Cu-O catalyst, 160–250 °C, 1–150 atm, 4–8 h High yield, selective mono-N-methylation to N-methylaniline derivative
3 Purification Filtration of catalyst, distillation under reduced pressure High purity this compound

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyrimidine N-oxides, while reduction reactions produce reduced derivatives of the original compound .

Scientific Research Applications

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinyl Derivatives

Compound Name Substituents/Backbone Biological Activity (100 mg/L) Application Reference
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline N-Methylaniline, 4,6-dimethylpyrimidin-2-yl Inferred herbicidal activity Potential herbicide
Sulfometuron-methyl Sulfonylurea, 4,6-dimethylpyrimidin-2-yl Broad-spectrum herbicidal Commercial herbicide
Nicofulfuron Sulfonylurea, 4,6-dimethoxypyrimidin-2-yl 98–100% inhibition of Echinochloa crus-galli Herbicide
N-(4,6-Dimethylpyrimidin-2-yl)aniline Aniline, 4,6-dimethylpyrimidin-2-yl Not explicitly reported Research intermediate
4-((4,6-Dimethylpyrimidin-2-yl)oxy)aniline Aniline with oxygen linker Laboratory research Synthetic intermediate

Key Observations :

  • Methyl vs. Methoxy Substitutents: Compounds with 4,6-dimethylpyrimidin-2-yl groups (e.g., sulfometuron-methyl) exhibit comparable herbicidal efficacy to 4,6-dimethoxy analogs (e.g., nicofulfuron).
  • Backbone Modifications : The direct attachment of the pyrimidinyl group to N-methylaniline in the target compound contrasts with sulfonylurea herbicides, which feature a sulfonylurea bridge. This structural difference may alter binding affinity to acetolactate synthase (ALS), a common target in herbicides .

Functional Group Impact on Physicochemical Properties

  • N-Methylation: The N-methyl group in this compound reduces hydrogen-bonding capacity compared to non-methylated analogs like N-(4,6-Dimethylpyrimidin-2-yl)aniline . This could influence solubility and metabolic stability.
  • Oxygen Linker : 4-((4,6-Dimethylpyrimidin-2-yl)oxy)aniline () contains an ether linkage, which introduces conformational flexibility and polarizability absent in the target compound. Such differences may affect interactions with biological targets .

Biological Activity

4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a pyrimidine ring substituted with methyl groups and an aniline moiety. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer biology.
  • Antiparasitic Activity : Recent studies have highlighted its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated a high likelihood of crossing the blood-brain barrier (BBB), making it a candidate for treating central nervous system infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Assay Type IC50/EC50 Reference
HDAC InhibitionIn vitro assays0.1 µM
Antiparasitic ActivityTrypanosoma brucei assayEffective at low µM
Binding AffinityG4 DNA binding studiesKd = 0.15 µM

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Anticancer Potential : In vitro studies demonstrated that this compound significantly increased the levels of acetylated histones in cancer cell lines, indicating its role as a potent HDAC inhibitor. This activity correlated with cell cycle arrest and apoptosis induction in myelodysplastic syndrome models .
  • Antiparasitic Efficacy : In research focused on human African trypanosomiasis, this compound was assessed for its ability to inhibit Trypanosoma brucei growth. The results indicated that it could effectively penetrate the BBB and exert antiparasitic effects at concentrations that are therapeutically relevant .
  • Binding Studies : Binding affinity studies revealed that the compound interacts favorably with G-quadruplex DNA structures, which are important in regulating gene expression and maintaining genomic stability. The observed binding affinity suggests potential applications in targeting G4 structures for therapeutic purposes .

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